molecular formula C6H8N2O3S B1290244 3-Amino-2-hydroxybenzenesulfonamide CAS No. 473734-93-9

3-Amino-2-hydroxybenzenesulfonamide

Cat. No.: B1290244
CAS No.: 473734-93-9
M. Wt: 188.21 g/mol
InChI Key: NCEQZOSYJADYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H8N2O3S and a molecular weight of 188.21 g/mol. It belongs to the sulfonamide group and is characterized by the presence of an amino group, a hydroxyl group, and a sulfonamide group attached to a benzene ring.

Mechanism of Action

Target of Action

3-Amino-2-hydroxybenzenesulfonamide, also known as AHBS, is an organic compound that belongs to the sulfonamide group. The primary target of AHBS is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Mode of Action

AHBS acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and competes with PABA for the active site of the enzyme . By binding to the active site, AHBS prevents the enzyme from interacting with its natural substrate, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by AHBS disrupts the biochemical pathway of folic acid synthesis . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting the production of folic acid, AHBS effectively halts the replication of bacterial DNA, thereby inhibiting bacterial growth .

Pharmacokinetics

The pharmacokinetics of AHBS, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME). In general, sulfonamides are known to be well absorbed in the gastrointestinal tract and widely distributed in the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of AHBS’s action is the inhibition of bacterial growth. By disrupting the synthesis of folic acid, AHBS prevents the formation of bacterial DNA, thereby inhibiting the replication and proliferation of bacteria . This makes AHBS an effective antibacterial agent.

Action Environment

The action of AHBS, like other sulfonamides, can be influenced by environmental factors. For instance, the pH of the environment can affect the ionization state of AHBS, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption of AHBS . Furthermore, resistance to sulfonamides can develop in bacteria through mutation or acquisition of resistance genes, which can affect the efficacy of AHBS .

Biochemical Analysis

Biochemical Properties

3-Amino-2-hydroxybenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase . These interactions are crucial for its pharmacological activities, including diuresis, hypoglycemia, and anti-inflammatory effects . The compound’s sulfonamide group allows it to inhibit these enzymes, thereby affecting the biochemical pathways they regulate.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with enzymes like carbonic anhydrase can lead to changes in intracellular pH, which in turn affects cell function and metabolism . Additionally, its role in inhibiting dihydropteroate synthetase can impact folic acid synthesis, which is essential for DNA synthesis and repair .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The sulfonamide group in the compound allows it to form hydrogen bonds with the active sites of enzymes like carbonic anhydrase and dihydropteroate synthetase . This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. For example, inhibition of carbonic anhydrase affects pH regulation, while inhibition of dihydropteroate synthetase impacts folic acid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained inhibition of target enzymes, leading to prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as nausea, vomiting, and dizziness have been observed . These adverse effects are likely due to the compound’s impact on essential biochemical pathways and cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase, affecting metabolic flux and metabolite levels . The compound’s inhibition of these enzymes can lead to changes in the levels of metabolites involved in pH regulation and folic acid synthesis . These changes can have downstream effects on various cellular processes and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s sulfonamide group allows it to interact with transporters that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, affecting its localization and activity .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function . The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria or nucleus . This localization is essential for its interaction with target enzymes and the subsequent biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions generally include:

    Sulfonation: Reacting 3-Amino-2-hydroxybenzene with chlorosulfonic acid at a temperature range of 0-5°C.

    Neutralization: Adding ammonia to the reaction mixture to neutralize the sulfonic acid group, forming the sulfonamide.

Industrial Production Methods

Industrial production methods for 3-Amino-2-hydroxybenzenesulfonamide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.

    Purification: Using crystallization or recrystallization techniques to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfinamide or sulfide derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-Amino-2-hydroxybenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.

    Medicine: Investigated for its potential therapeutic applications, including antibacterial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: An antibacterial sulfonamide used in veterinary medicine.

    Sulfadiazine: Another antibacterial sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.

Uniqueness

3-Amino-2-hydroxybenzenesulfonamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydroxyl group provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

3-amino-2-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEQZOSYJADYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50605549
Record name 3-Amino-2-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473734-93-9
Record name 3-Amino-2-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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